cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide
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Overview
Description
Cis-N,N-dibenzyl-1,2-cyclopentanedicarboxamide (DB-CPCA) is a synthetic organic compound that has been studied for its potential applications within the fields of medicine and scientific research. The compound is a cyclic amide, which is a type of organic compound that contains an amide group, a nitrogen atom, and two alkyl groups. The compound has been studied due to its unique properties which make it a useful tool for scientific research.
Scientific Research Applications
Cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide has been studied for its potential applications in scientific research. It has been used as a model compound in studies of the structure and reactivity of cyclic amides, as well as in studies of the reactivity of amines and carboxylic acids. This compound has also been used as a model compound in studies of the structure and reactivity of other cyclic amides. Additionally, this compound has been used in studies of the synthesis of cyclic amides, as well as in studies of the reactivity of other cyclic amides.
Mechanism of Action
The mechanism of action of cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide is not yet fully understood. However, it is known that the compound is an amide, and as such, it is likely to react with other compounds through an exchange of protons. The amide group in this compound is likely to react with other compounds through the formation of hydrogen bonds. Additionally, the compound is likely to react with other compounds through the formation of covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is known that the compound is an amide, and as such, it is likely to have an effect on the metabolism of other compounds. Additionally, the compound is likely to have an effect on the reactivity of other compounds, as well as on their structure.
Advantages and Limitations for Lab Experiments
One of the main advantages of using cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide in laboratory experiments is its stability. The compound is relatively stable, and it is not easily degraded by heat, light, or air. Additionally, the compound is relatively non-toxic, and it is not known to be a carcinogen. However, one of the main limitations of using this compound in laboratory experiments is its solubility. The compound is not very soluble in water, and it is not very soluble in organic solvents.
Future Directions
There are a number of potential future directions for research into cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted into the structure and reactivity of the compound, as well as into its potential applications in medicine and scientific research. Furthermore, further research could be conducted into the synthesis of this compound and other cyclic amides. Finally, further research could be conducted into the reactivity of other cyclic amides.
Synthesis Methods
Cis-N,N-Dibenzyl-1,2-cyclopentanedicarboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of N,N-dibenzyl-1,2-cyclopentanedicarboxylic acid with an amine in the presence of a strong base. This reaction results in the formation of an amide, which is then purified and isolated. Other methods of synthesis of this compound include the reaction of an amine with an acid chloride, or the reaction of an amine with an acid anhydride.
properties
IUPAC Name |
(1R,2S)-1-N,2-N-dibenzylcyclopentane-1,2-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-20(22-14-16-8-3-1-4-9-16)18-12-7-13-19(18)21(25)23-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,22,24)(H,23,25)/t18-,19+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYWXBVIPCLOIC-KDURUIRLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)C(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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